![molecular formula C8H13BrO B13559177 rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[321]octane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure
Métodos De Preparación
The synthesis of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane typically involves the reaction of a suitable bicyclic precursor with a brominating agent. Common synthetic routes include:
Bromination of bicyclic alcohols: This method involves the conversion of a bicyclic alcohol to the corresponding bromomethyl derivative using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial production: Industrial methods may involve continuous flow processes to ensure efficient and scalable production. These methods often utilize microreactor systems to enhance reaction efficiency and control.
Análisis De Reacciones Químicas
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways or chemical reactions. The oxabicyclo structure provides rigidity and specificity to its interactions.
Comparación Con Compuestos Similares
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
rac-(1R,2S,5S)-2-(chloromethyl)-3-oxabicyclo[3.2.1]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
rac-(1R,2S,5S)-2-(hydroxymethyl)-3-oxabicyclo[3.2.1]octane: Features a hydroxymethyl group, leading to different reactivity and applications.
rac-(1R,2S,5S)-2-(methoxymethyl)-3-oxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs.
Propiedades
Fórmula molecular |
C8H13BrO |
|---|---|
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
(1S,2R,5R)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13BrO/c9-4-8-7-2-1-6(3-7)5-10-8/h6-8H,1-5H2/t6-,7+,8+/m1/s1 |
Clave InChI |
SFZJDGUXOPWOMO-CSMHCCOUSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1CO[C@H]2CBr |
SMILES canónico |
C1CC2CC1COC2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


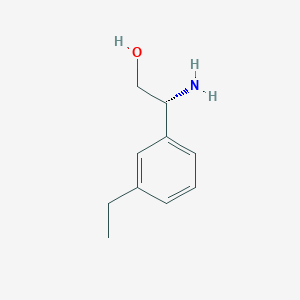

![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
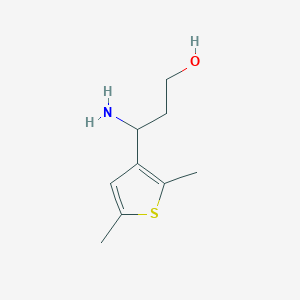

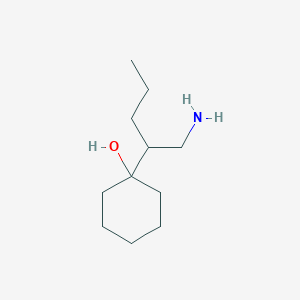
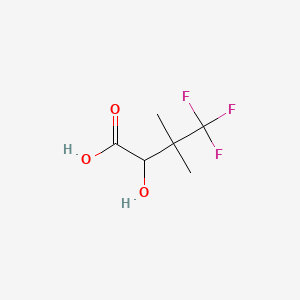

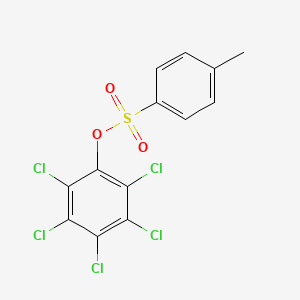
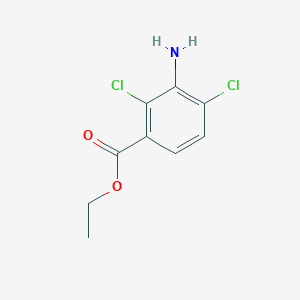


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)

